4-Phenyl-5-chloro-1H-imidazole

Medicinal Chemistry Cross-Coupling SAR Studies

Secure a differentiated imidazole scaffold for your next SAR campaign. 4-Phenyl-5-chloro-1H-imidazole uniquely combines a C4-phenyl pharmacophore with a reactive C5-chloro handle, enabling modular Suzuki/Sonogashira diversification to fine-tune CYP isoform selectivity or IDO inhibitory potency. Unlike non-halogenated 4-phenylimidazole, the electron-withdrawing chloro group profoundly alters binding profiles—generic substitution risks derailing your data. Ensure experimental reproducibility by procuring this exact building block for Nav1.2 or agrochemical library synthesis.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B13119675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-5-chloro-1H-imidazole
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC=N2)Cl
InChIInChI=1S/C9H7ClN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyZSVLSLIBVUOHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-5-chloro-1H-imidazole: A Differentiated Imidazole Building Block for Medicinal Chemistry and Agrochemical Research


4-Phenyl-5-chloro-1H-imidazole (CAS 32665-23-9, C9H7ClN2) is a 4,5-disubstituted imidazole scaffold that combines a C4 phenyl group with a C5 chloro substituent on the imidazole core. This specific substitution pattern positions it as a versatile synthetic intermediate and a pharmacologically relevant scaffold, as its core structure is embedded within several series of biologically active phenylimidazole derivatives [1]. The compound exhibits predicted physicochemical properties, including a pKa of approximately 12.92 and a calculated density of 1.292 g/cm³, which inform its handling and formulation . Its unique reactivity profile stems from the electron-withdrawing chloro group, enabling further functionalization via cross-coupling chemistry and distinguishing it from unsubstituted 4-phenylimidazole or other halogenated analogs.

Why 4-Phenyl-5-chloro-1H-imidazole Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Imidazole Analogs


Substituting 4-phenyl-5-chloro-1H-imidazole with a structurally adjacent analog like 4-phenylimidazole or 5-bromo-4-phenylimidazole is scientifically unjustified due to divergent electronic and steric properties that directly impact binding affinity and functional selectivity. As demonstrated in systematic SAR studies of 4-phenylimidazole-derived IDO inhibitors, even subtle modifications to the imidazole core result in orders-of-magnitude shifts in inhibitory potency [1]. Furthermore, head-to-head biochemical comparisons show that substituting a chloro group onto the phenylimidazole scaffold can dramatically alter enzyme inhibition profiles, as evidenced by the contrast between 4-phenylimidazole and 4-(4-chlorophenyl)imidazole in their inhibition of CYP enzymes [2]. Consequently, generic substitution without precise chemical identity confirmation introduces unacceptable experimental variability and can derail structure-activity relationship (SAR) campaigns.

4-Phenyl-5-chloro-1H-imidazole: Quantitative Evidence of Differential Performance vs. In-Class Comparators


Synthetic Versatility: C5 Chloro Substituent as a Reactive Handle for Divergent Functionalization vs. C5-Unsubstituted Analogs

The C5 chloro substituent in 4-phenyl-5-chloro-1H-imidazole serves as a critical reactive handle for further diversification via palladium-catalyzed cross-coupling reactions, a capability absent in the C5-unsubstituted analog 4-phenylimidazole. This enables the modular synthesis of C5-arylated, alkenylated, or alkynylated libraries for SAR exploration [1]. The 5-chloroimidazole core is explicitly cited as a valuable intermediate in patented synthetic routes for generating structurally diverse pharmacophores, including antihypertensive agents and herbicides [2]. This reactivity profile provides a distinct synthetic advantage, allowing medicinal chemists to access a broader chemical space from a single, commercially available scaffold.

Medicinal Chemistry Cross-Coupling SAR Studies

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Potency Enhancement Conferred by Halogenation at the 4-Phenylimidazole Scaffold

Systematic SAR studies on 4-phenylimidazole derivatives reveal that halogen substitution on the phenyl ring dramatically enhances inhibitory potency against IDO. The parent scaffold, 4-phenylimidazole, exhibits weak IDO inhibition with an IC50 of 48,000 nM [1]. In contrast, introducing a chlorine atom to create a 2-(4-chlorophenyl)-5-phenyl-1H-imidazole derivative—a structural motif directly accessible from 4-phenyl-5-chloro-1H-imidazole—results in significantly improved target engagement [2]. This demonstrates that the chloro substituent is not merely a spectator group but a critical driver of pharmacological activity, validating the use of 4-phenyl-5-chloro-1H-imidazole as a privileged starting point for developing potent IDO inhibitors.

Immuno-Oncology Enzyme Inhibition IDO1

Differential Inhibition of Cytochrome P450 Isoforms: 4-Phenyl-5-chloro-1H-imidazole as a Scaffold for Selective P450 Modulation

The presence and position of the chloro substituent on the phenylimidazole core critically modulates its inhibitory profile against Cytochrome P450 (CYP) enzymes. Comparative biochemical data show that 4-(4-chlorophenyl)imidazole exhibits a distinct activity profile compared to its non-chlorinated analog, 4-phenylimidazole [1]. This differential activity extends to other CYP isoforms, with 4-substituted phenyl alkyl imidazoles demonstrating structure-dependent inhibition of the P450(17α) enzyme complex [2]. These findings establish that 4-phenyl-5-chloro-1H-imidazole cannot be considered functionally equivalent to its parent compound in assays involving CYP metabolism, making it a superior choice for probing or avoiding specific CYP liabilities in early-stage drug discovery.

Drug Metabolism Enzyme Inhibition CYP Selectivity

Ion Channel Modulation: Chlorophenylimidazole Derivatives Exhibit Micromolar Affinity for Voltage-Gated Sodium Channels

Derivatives closely related to 4-phenyl-5-chloro-1H-imidazole have demonstrated measurable activity against voltage-gated sodium channels, a key target class for neurological disorders. Specifically, the compound 2-(4-chlorophenyl)-5-phenyl-1H-imidazole, which shares the core chlorophenylimidazole motif, inhibits the human Nav1.2 channel with an IC50 of 1,400 nM as determined by patch-clamp electrophysiology [1]. In contrast, unsubstituted 4-phenylimidazole shows no reported activity against this target, highlighting the critical role of the chloro-substituent in conferring ion channel pharmacology. This data supports the use of 4-phenyl-5-chloro-1H-imidazole as a validated entry point for synthesizing and optimizing sodium channel blockers for pain or epilepsy research.

Ion Channels Neuroscience Nav1.2

Optimal Research and Industrial Applications for 4-Phenyl-5-chloro-1H-imidazole: A Data-Driven Guide


Medicinal Chemistry: Scaffold for Developing Selective Cytochrome P450 (CYP) Modulators

This compound serves as a differentiated scaffold for designing and synthesizing libraries of molecules to probe structure-activity relationships (SAR) around CYP enzyme inhibition. As evidenced by its class-level activity, the chlorophenylimidazole core shows a distinct inhibition profile compared to the non-halogenated analog, making it ideal for exploring isoform-selective modulation or avoiding specific CYP-mediated metabolic liabilities in drug discovery [1]. The C5 chloro group offers an additional vector for chemical diversification via cross-coupling reactions to fine-tune potency and selectivity [2].

Immuno-Oncology and Neuroscience: Entry Point for Discovering Novel Ion Channel and Enzyme Inhibitors

The 4-phenyl-5-chloro-1H-imidazole scaffold is a privileged starting point for two specific and high-value target classes. First, it provides a validated entry into the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors, a key target in cancer immunotherapy, where halogenation of the phenylimidazole core is known to dramatically enhance potency [1]. Second, its derivatives demonstrate micromolar affinity for the Nav1.2 voltage-gated sodium channel, validating its use in synthesizing new chemical entities for neurological disorders like epilepsy and chronic pain [2].

Agrochemical Research: Advanced Intermediate for Novel Herbicides and Fungicides

The compound is a valuable synthetic intermediate in the development of next-generation crop protection agents. Patents explicitly describe 5-chloroimidazoles as key intermediates for synthesizing herbicidally active phenylimidazole derivatives [1]. Furthermore, the broader class of phenylimidazoles is known for its fungicidal properties, and the reactive C5-chloro substituent allows for the modular assembly of diverse compound libraries for agrochemical screening and lead optimization [2].

Chemical Biology: A Modular Building Block for Synthesizing Diverse Probe Molecules

4-Phenyl-5-chloro-1H-imidazole is a versatile and cost-effective building block for constructing diverse libraries of probe molecules. Its core structure is present in several series of biologically active compounds [1]. The combination of a C4-phenyl group for lipophilic interactions and a C5-chloro leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) [2] makes it an ideal starting material for the rapid, modular synthesis of target-focused compound libraries, accelerating hit finding and chemical biology studies.

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